Computed LogP Comparison: 5,7-Difluoro vs. 6,8-Difluoro Regioisomer
The 5,7-difluoro substitution pattern confers higher computed lipophilicity compared to the 6,8-difluoro regioisomer. The target compound has a LogP of 1.91330 , while the 6,8-difluoro regioisomer (CID 46397761) has an XLogP3-AA of 1.1 [1]. This represents a ΔLogP of approximately +0.81, corresponding to a ~6.5-fold higher predicted octanol-water partition coefficient, which may translate into enhanced passive membrane diffusion for the 5,7-difluoro congener in cell-based assays.
| Evidence Dimension | Octanol-water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.91330 |
| Comparator Or Baseline | 6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide: XLogP3-AA = 1.1 |
| Quantified Difference | ΔLogP ≈ +0.81 (approximately 6.5-fold higher partition coefficient) |
| Conditions | Computed values; target compound LogP from ChemSrc (method unspecified); comparator XLogP3-AA from PubChem (computed by XLogP3 3.0, PubChem release 2019.06.18) |
Why This Matters
In cell-based anti-HIV screening (e.g., HeLa cell assays used for this scaffold class [2]), higher lipophilicity can improve intracellular target engagement, making the 5,7-difluoro regioisomer a structurally rational choice for medicinal chemistry campaigns where membrane permeability is a key optimization parameter.
- [1] PubChem. 6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide. CID 46397761. XLogP3-AA: 1.1; TPSA: 84.2 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/46397761 (accessed 2026-05-10). View Source
- [2] Hajimahdi Z, Zabihollahi R, Aghasadeghi MR, Zarghi A. Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Res (Stuttg). 2013;63(4):192-197. doi:10.1055/s-0033-1334964. View Source
